molecular formula C12H12N2O B3100751 4-(4-Methoxyphenyl)pyridin-3-amine CAS No. 1374664-80-8

4-(4-Methoxyphenyl)pyridin-3-amine

Cat. No. B3100751
CAS RN: 1374664-80-8
M. Wt: 200.24 g/mol
InChI Key: HKZYPPNTQQAVTL-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenyl)pyridin-3-amine” is a chemical compound with the IUPAC name N-(4-methoxyphenyl)-3-pyridinamine . It has a molecular weight of 200.24 and is typically stored in a dark place at room temperature . The compound is solid in its physical form .


Synthesis Analysis

While specific synthesis methods for “4-(4-Methoxyphenyl)pyridin-3-amine” were not found in the search results, it’s worth noting that similar compounds are often synthesized through various methods, including the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .


Molecular Structure Analysis

The InChI code for “4-(4-Methoxyphenyl)pyridin-3-amine” is 1S/C12H12N2O/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h2-9,14H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(4-Methoxyphenyl)pyridin-3-amine” is a solid compound with a molecular weight of 200.24 . It is typically stored in a dark place at room temperature .

Scientific Research Applications

  • Synthesis and Reactivity :

    • The compound has been used in the synthesis of various organic compounds. For example, Rebstock et al. (2003) described the synthesis of 2-(pyridyl)phenols and 2-(pyridyl)anilines using cross-coupling reactions, which are important in organic chemistry (Rebstock et al., 2003).
    • Farouk et al. (2021) explored the synthesis, chemical reactivity, and biological evaluation of novel pyrimidine derivatives, demonstrating the versatility of such compounds in chemical synthesis (Farouk et al., 2021).
  • Photophysical Properties and Sensor Applications :

    • Hu et al. (2013) investigated the photophysical properties of triphenylamine derivatives, including those functionalized with methoxyphenyl and pyridinyl groups. They found potential applications for these compounds as fluorescent pH sensors (Hu et al., 2013).
  • Corrosion Inhibition :

    • Ansari et al. (2015) studied the corrosion inhibition effect of pyridine derivatives, including 4-(4-Methoxyphenyl)pyridin-3-amine, on mild steel in hydrochloric acid. This research indicates potential applications in material science and engineering (Ansari et al., 2015).
  • Biological Activities :

    • Vargas Méndez and Kouznetsov (2015) conducted research on γ-pyridinyl amine derivatives, including 4-methoxy-N-(pyridin-4-ylmethyl) aniline, for their antioxidant and acetylcholinesterase inhibitory properties. These findings are significant for pharmaceutical and medicinal chemistry (Vargas Méndez and Kouznetsov, 2015).
  • Catalysis and Polymer Chemistry :

    • Devaine-Pressing et al. (2015) utilized similar compounds in the field of polymer chemistry, specifically in the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating their potential as catalysts in polymer synthesis (Devaine-Pressing et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Future Directions

While specific future directions for “4-(4-Methoxyphenyl)pyridin-3-amine” were not found in the search results, it’s worth noting that similar compounds often inspire the design of new phosphines of various structures and the tuning of their properties .

properties

IUPAC Name

4-(4-methoxyphenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZYPPNTQQAVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)pyridin-3-amine

CAS RN

1374664-80-8
Record name 3-Pyridinamine, 4-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374664-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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